Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate
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Overview
Description
Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with methyl oxalyl chloride in the presence of a base such as sodium methoxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichloro and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions with the aid of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The dichloro and fluorophenyl groups contribute to its binding affinity and reactivity with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate: This compound shares a similar core structure but has additional functional groups that confer different properties.
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate: Another related compound with a similar backbone but different substituents.
Uniqueness
Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate is unique due to its specific combination of dichloro and fluorophenyl groups, which contribute to its distinct chemical and biological properties
Biological Activity
Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate (CAS Number: 1211666-97-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, presenting relevant data tables, and discussing case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₉H₅Cl₂F O₃ |
Molecular Weight | 251.03 g/mol |
CAS Number | 1211666-97-5 |
Antimicrobial Activity
Research has demonstrated that compounds containing the 2,4-dichloro-5-fluorophenyl moiety exhibit significant antimicrobial properties. A study published in PubMed indicated that several derivatives of 2,4-dichloro-5-fluorophenyl showed promising antibacterial and antifungal activities. Specifically, compounds derived from this structure demonstrated strong inhibitory effects against various pathogens, suggesting potential applications in treating infections caused by resistant strains .
Key Findings:
- Effective Against : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Mechanism of Action : Likely involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have indicated that similar compounds can inhibit fatty acid synthase (FASN), a key enzyme involved in lipid biosynthesis that is often overexpressed in cancer cells. By inhibiting FASN, these compounds may reduce cancer cell proliferation and induce apoptosis .
Case Studies:
-
In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations.
Cell Line IC₅₀ (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20 - Mechanistic Insights : The compound was shown to induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS), which is associated with apoptosis .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Activity Type | Observations |
---|---|
Antimicrobial | Effective against multiple pathogens; disrupts cell membranes. |
Anticancer | Inhibits FASN; induces apoptosis through oxidative stress. |
Properties
Molecular Formula |
C9H5Cl2FO3 |
---|---|
Molecular Weight |
251.03 g/mol |
IUPAC Name |
methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate |
InChI |
InChI=1S/C9H5Cl2FO3/c1-15-9(14)8(13)4-2-7(12)6(11)3-5(4)10/h2-3H,1H3 |
InChI Key |
ZWTAIVQLGQAACS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=C(C=C1Cl)Cl)F |
Origin of Product |
United States |
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